1-Bromo-3-fluoro-3-methylbutane
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Overview
Description
1-Bromo-3-fluoro-3-methylbutane is an organic compound with the molecular formula C5H10BrF It is a halogenated alkane, characterized by the presence of both bromine and fluorine atoms attached to a butane backbone
Scientific Research Applications
1-Bromo-3-fluoro-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that halogenated hydrocarbons like 1-bromo-3-fluoro-3-methylbutane can participate in nucleophilic substitution reactions . For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Preparation Methods
1-Bromo-3-fluoro-3-methylbutane can be synthesized through several methods. One common synthetic route involves the halogenation of 3-fluoro-3-methylbutane. This process typically requires the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
1-Bromo-3-fluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 3-fluoro-3-methyl-1-butene.
Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Bromo-3-fluoro-3-methylbutane can be compared to other halogenated alkanes, such as:
1-Bromo-3-methylbutane: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Fluoro-3-methylbutane: Contains only a fluorine atom, which affects its reactivity and physical properties compared to the bromo-fluoro compound.
1-Chloro-3-fluoro-3-methylbutane: Another halogenated analogue, where chlorine replaces bromine, leading to differences in reactivity and applications.
The presence of both bromine and fluorine atoms in this compound makes it unique, offering a combination of reactivity and stability that is not found in its mono-halogenated counterparts.
Properties
IUPAC Name |
1-bromo-3-fluoro-3-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSQYDSEJVBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514922-17-8 |
Source
|
Record name | 1-bromo-3-fluoro-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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